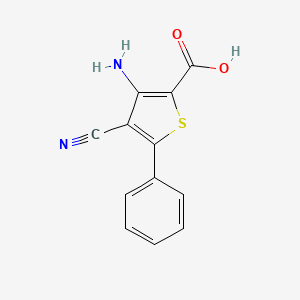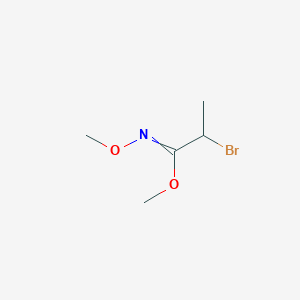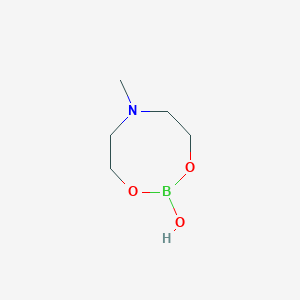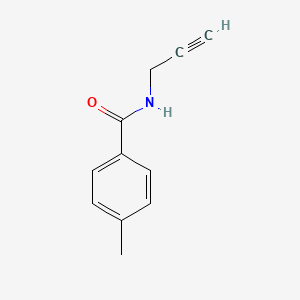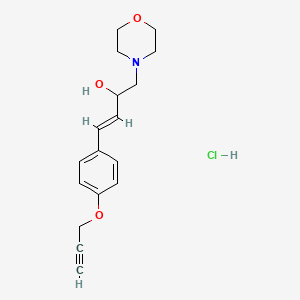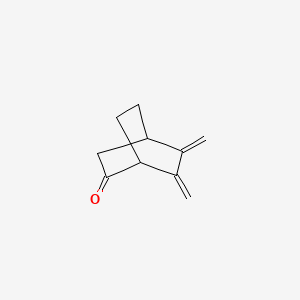![molecular formula C13H12N2O2S B14426891 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 85834-39-5](/img/structure/B14426891.png)
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound that features a benzothiazine ring fused with a pyrrolidine-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the condensation of 2-aminothiophenol with a suitable dione precursor under controlled conditions. For instance, the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux can yield the desired benzothiazine derivative . Further modifications can be made to introduce the pyrrolidine-2,5-dione moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as antimicrobial, antiviral, and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A closely related compound with similar structural features.
1,2,3-Triazole Derivatives: These compounds share some structural similarities and have comparable biological activities.
Uniqueness
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific combination of the benzothiazine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
85834-39-5 |
|---|---|
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
1-(2H-1,4-benzothiazin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12N2O2S/c16-12-5-6-13(17)15(12)7-9-8-18-11-4-2-1-3-10(11)14-9/h1-4H,5-8H2 |
Clave InChI |
VGFZXUZBGSQTPP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC2=NC3=CC=CC=C3SC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


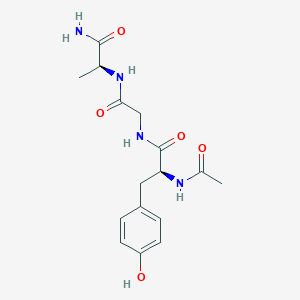

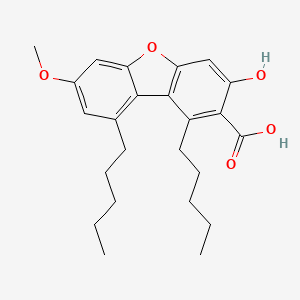
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
